molecular formula C15H20N2S B14910411 2-(Tert-butyl)-N-((2-methylthiazol-4-yl)methyl)aniline

2-(Tert-butyl)-N-((2-methylthiazol-4-yl)methyl)aniline

Katalognummer: B14910411
Molekulargewicht: 260.4 g/mol
InChI-Schlüssel: ABJKAFLXXLDGLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Tert-butyl)-N-((2-methylthiazol-4-yl)methyl)aniline is an organic compound that belongs to the class of anilines It features a tert-butyl group, a thiazole ring, and an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-N-((2-methylthiazol-4-yl)methyl)aniline typically involves the reaction of 2-methylthiazole with tert-butylamine and aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tert-butyl)-N-((2-methylthiazol-4-yl)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Tert-butyl)-N-((2-methylthiazol-4-yl)methyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Tert-butyl)-N-((2-methylthiazol-4-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl (4-(((2-methylthiazol-4-yl)methyl)amino)butyl)carbamate
  • tert-Butyl nitrite

Uniqueness

2-(Tert-butyl)-N-((2-methylthiazol-4-yl)methyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Eigenschaften

Molekularformel

C15H20N2S

Molekulargewicht

260.4 g/mol

IUPAC-Name

2-tert-butyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline

InChI

InChI=1S/C15H20N2S/c1-11-17-12(10-18-11)9-16-14-8-6-5-7-13(14)15(2,3)4/h5-8,10,16H,9H2,1-4H3

InChI-Schlüssel

ABJKAFLXXLDGLF-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CS1)CNC2=CC=CC=C2C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.